molecular formula C17H16N4O2 B2859880 1-(4-methoxyphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide CAS No. 866896-29-9

1-(4-methoxyphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2859880
CAS RN: 866896-29-9
M. Wt: 308.341
InChI Key: DPCOJAFOIQGYOQ-UHFFFAOYSA-N
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Description

The compound “1-(4-methoxyphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of similar compounds often involves complex organic reactions. For instance, the synthesis of “1-(4-methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide” involves the reaction of equimolar equivalents of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide and indoline-2,3-dione in boiling ethanol for 4 hours in the presence of concentrated hydrochloric acid .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as Fourier transform infrared (FT-IR) and Raman (FT-Ra) spectroscopy, and density functional theory (DFT). These techniques can provide information about the vibrational wavenumbers of the structure .


Chemical Reactions Analysis

The chemical reactivity of similar compounds can be inferred from the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). A large HOMO–LUMO gap indicates low reactivity in chemical reactions, suggesting high stability of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be analyzed using various techniques. For instance, the theoretical IR, NMR, UV, and nonlinear optical properties (NLO) in different solvents can be calculated for the compound .

Scientific Research Applications

1. Anticancer Activity A series of derivatives of 1-(4-methoxyphenyl)-N-substituted phenyl-1H-1,2,3-triazole-4-carboxamide have been synthesized and evaluated for their anticancer activity against breast cancer cell lines MCF-7 and MDA-MB-231. Compounds in this series have shown promising cytotoxicity, indicating potential applications in cancer treatment (Shinde et al., 2022).

2. Structural Characterization The synthesis and structure determination of various 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide derivatives have been conducted, with their structures ascertained through NMR spectroscopy and single-crystal X-ray diffraction. This research enhances the understanding of the chemical structure of these compounds, which is crucial for their potential applications (Kariuki et al., 2022).

3. Antimicrobial Properties Novel 1H-1,2,3-triazole-4-carboxamides, including 1-aryl-5-substituted derivatives, have been synthesized and evaluated for their antimicrobial activities against various pathogens. This research highlights the potential of these compounds as antimicrobial agents, contributing to the development of new treatments for bacterial and fungal infections (Pokhodylo et al., 2021).

4. Synthesis Methods Efficient synthesis methods for 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide and its analogs have been developed, highlighting advancements in chemical synthesis techniques. These methods are crucial for the practical production and application of these compounds in various fields (Chen et al., 2010).

5. Cholinesterase Inhibition S-alkylated 5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols, derived from 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, have been synthesized and shown to be effective cholinesterase inhibitors. This indicates potential applications in treating diseases like Alzheimer's (Arfan et al., 2018).

Mechanism of Action

The mechanism of action of similar compounds often involves interactions with biological targets. For example, 4-Methoxyamphetamine, a seratogenic drug of the amphetamine class, acts as a potent and selective serotonin releasing agent and binds to alpha receptors to mediate its effects .

Safety and Hazards

Safety data sheets provide information about the hazards of similar compounds. For example, “1-(4-Methoxyphenyl)-1-cyclopropanecarbonitrile” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Future research could focus on further elucidating the properties and potential applications of “1-(4-methoxyphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide”. This could include more detailed studies of its synthesis, molecular structure, chemical reactivity, mechanism of action, physical and chemical properties, safety and hazards, and potential uses .

properties

IUPAC Name

1-(4-methoxyphenyl)-5-methyl-N-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2/c1-12-16(17(22)18-13-6-4-3-5-7-13)19-20-21(12)14-8-10-15(23-2)11-9-14/h3-11H,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPCOJAFOIQGYOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)OC)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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